Para vs. Meta Topology in Biphenyl Systems
The target compound is the para-substituted regioisomer (carboxylic acid at the 4-position of the biphenyl system), while the closest primary analog is the meta-substituted isomer, 3',4'-dimethoxybiphenyl-3-carboxylic acid (CAS 676348-31-5) . The para-substitution creates a linear, rod-like molecular shape, whereas the meta-substitution creates a bent topology. Procurement of the chemically distinct isomer as a substitute introduces an entirely different molecular geometry, which can compromise crystallinity, recognition by biological targets, or the properties of derived materials.
| Evidence Dimension | Carboxylic Acid Substitution Position on Biphenyl Core |
|---|---|
| Target Compound Data | para-substituted (4-position, CAS 122294-10-4) |
| Comparator Or Baseline | meta-substituted (3-position, CAS 676348-31-5) |
| Quantified Difference | Fundamentally different molecular topology from linear (para) to bent (meta). |
| Conditions | Structural comparison based on SMILES/inspection. |
Why This Matters
Incorrect isomer selection completely changes the molecule's shape, invalidating any structure-activity relationship (SAR) or material property design it was intended for.
